1-Chloro-4-ethynylbenzene

Surface chemistry Self-assembled monolayers Pd-catalyzed coupling

This para-chlorinated terminal aryl alkyne delivers strategic reactivity for your coupling needs. The electron-withdrawing chloro group ensures high yields (78-98%) in Au-catalyzed alkynyl selenide synthesis over meta/ortho analogs. It is validated for surface Sonogashira coupling on Si(111), introducing a chloro handle for orthogonal Suzuki or Buchwald-Hartwig iterations—a key differentiator from non-halogenated acetylenes. This compound is ideal for modular drug synthesis and iterative surface engineering.

Molecular Formula C8H5Cl
Molecular Weight 136.58 g/mol
CAS No. 873-73-4
Cat. No. B013528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-ethynylbenzene
CAS873-73-4
Synonyms1-Chloro-4-ethynyl-benzene;  (4-Chlorophenyl)ethyne;  p-Ethynylchlorobenzene; 
Molecular FormulaC8H5Cl
Molecular Weight136.58 g/mol
Structural Identifiers
SMILESC#CC1=CC=C(C=C1)Cl
InChIInChI=1S/C8H5Cl/c1-2-7-3-5-8(9)6-4-7/h1,3-6H
InChIKeyLFZJRTMTKGYJRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-4-ethynylbenzene CAS 873-73-4 for Sonogashira Coupling and Surface Functionalization


1-Chloro-4-ethynylbenzene (4-chlorophenylacetylene, CAS 873-73-4, C8H5Cl, MW 136.58 g/mol) is a para-halogenated terminal aryl alkyne. The compound exists as a white to pale yellow crystalline solid with a melting point of 45–47 °C , a boiling point of 79–82 °C (23 mmHg), and a density of 1.15–1.24 g/cm³ [1]. It is commercially available at ≥98% purity and characterized by InChIKey LFZJRTMTKGYJRS-UHFFFAOYSA-N [2]. The molecular architecture combines a terminal ethynyl group for Pd-catalyzed C–C bond formation (Sonogashira coupling, click chemistry) with a para-chloro substituent that modulates electronic properties and provides a handle for orthogonal functionalization [3].

Why Terminal Aryl Alkynes Cannot Be Interchanged: 1-Chloro-4-ethynylbenzene vs. Fluorinated, Brominated, and Alkyl-Substituted Analogs


Generic substitution among terminal aryl acetylenes in Sonogashira coupling, click chemistry, and surface functionalization is not viable because the para-substituent directly governs reactivity and reaction outcomes. In surface Sonogashira coupling on Si(111) monolayers, 1-chloro-4-ethynylbenzene and 1-ethynyl-4-fluorobenzene both successfully couple with iodophenyl-terminated surfaces; however, the chloro-substituent imparts distinct electronic properties and leaves a different halogen at the terminal position for subsequent functionalization [1]. In gold-catalyzed alkynyl selenide synthesis, para-substituted phenylacetylenes (chloro, fluoro, methoxy, methyl) uniformly produce alkynyl selenides in 78–98% yield, but ortho- and meta-substituted analogs yield only 69–82%, confirming that para substitution geometry is critical for maximizing yield [2]. In kinase inhibitor synthesis via click chemistry, the chloro-substituent provides an electron-withdrawing effect that alters the alkyne's electronic character relative to electron-donating analogs (methyl, methoxy), directly impacting reaction kinetics and the electronic properties of the triazole product . In silicon surface functionalization, p-(4-bromophenyl)acetylene serves as a halogen-preserving building block for multilayer conjugation [3], but 1-chloro-4-ethynylbenzene offers a terminal chloro rather than bromo handle—relevant for orthogonal coupling strategies. Finally, while 4-ethynyltoluene (para-methyl) demonstrates compatibility with copper-free Sonogashira conditions [4], the electron-donating methyl group produces different substrate activation kinetics compared to the electron-withdrawing chloro group. These differences in electronic character, steric profile, and terminal halogen identity mean that direct analog substitution without re-optimization risks yield loss and altered downstream reactivity.

Quantitative Performance Benchmarks for 1-Chloro-4-ethynylbenzene in Surface Functionalization and Catalytic Coupling


Silicon Surface Sonogashira Coupling: 1-Chloro-4-ethynylbenzene vs. 1-Ethynyl-4-fluorobenzene

In Pd-catalyzed Sonogashira coupling on iodophenyl-terminated Si(111) monolayers, both 1-chloro-4-ethynylbenzene and 1-ethynyl-4-fluorobenzene (pFAB) successfully attached conjugated molecules via C–C bond formation under identical standard conditions. The study established surface modification with both halogenated terminal aryl acetylenes, providing two distinct terminal halogen handles (Cl vs. F) for subsequent orthogonal functionalization strategies [1]. Surface characterization by ellipsometry, contact-angle goniometry, and X-ray photoelectron spectroscopy (XPS) confirmed successful coupling for both compounds, demonstrating that 1-chloro-4-ethynylbenzene performs equivalently to the fluorinated analog as a surface modifier while offering the chloro substituent as an alternative synthetic handle.

Surface chemistry Self-assembled monolayers Pd-catalyzed coupling

Gold-Catalyzed Alkynyl Selenide Synthesis: Para-Chloro vs. Ortho/Meta-Substituted Phenylacetylenes

In AuBr₃-catalyzed synthesis of alkynyl selenides from terminal alkynes and diaryl diselenides, para-substituted phenylacetylenes including 1-chloro-4-ethynylbenzene (4-chlorophenylacetylene) achieved yields of 78–98% regardless of whether the para-substituent was electron-donating (4-ethynyltoluene, 1-ethynyl-4-methoxybenzene) or electron-withdrawing (4-fluorophenylacetylene, 4-chlorophenylacetylene) [1]. In contrast, ortho- and meta-substituted phenylacetylenes produced alkynyl selenides in substantially lower yields of 69–82% under identical reaction conditions. This study demonstrates that 1-chloro-4-ethynylbenzene, as a para-substituted derivative, delivers high yields comparable to other para-substituted analogs (fluoro, methoxy, methyl) while significantly outperforming ortho- and meta-substituted congeners.

Organoselenium chemistry Gold catalysis Terminal alkyne functionalization

Ligand-Free and Copper-Free Sonogashira Differential Selectivity: Aryl Acetylene Competition Kinetics

Competitive Sonogashira coupling experiments under ligand-free and copper-free conditions revealed that differential selectivity among competing aryl acetylenes is sensitive to aryl halide nature but independent of base nature and concentration [1]. The study established that aryl acetylene activation proceeds via an irreversible step under these conditions . This mechanistic framework implies that electronic differences among aryl acetylenes—including the electron-withdrawing chloro substituent in 1-chloro-4-ethynylbenzene versus electron-donating analogs (methyl, methoxy)—translate directly into differential coupling rates and selectivities. The observed lack of base influence on selectivity indicates that the intrinsic electronic character of the aryl acetylene (governed by the para-substituent) is the dominant factor in determining competitive reactivity.

Sonogashira coupling Reaction kinetics Substituent effects

Silicon Surface Multilayer Conjugation: Chloro vs. Bromo Terminal Halogen Handles

Microwave-assisted Sonogashira coupling on Si(111) surfaces using p-(4-bromophenyl)acetylene as a halogen-preserving building block enabled step-by-step growth of fully conjugated organosilicon structures, achieving 90% yield after 2 h [1]. This study establishes the principle that halogenated terminal aryl acetylenes can be used iteratively for multilayer surface conjugation. 1-Chloro-4-ethynylbenzene offers the same structural capability—terminal alkyne for surface coupling, halogen substituent preserved at the distal position for subsequent coupling—but provides a chloro rather than bromo handle. In Sonogashira coupling on surface-bound iodophenyl groups, 1-chloro-4-ethynylbenzene has been demonstrated to successfully attach conjugated molecules via C–C bond formation [2].

Silicon surface modification Microwave-assisted coupling Conjugated monolayers

Pharmaceutical Intermediate Purity Benchmark: ≥98% Assay Grade

Commercial 1-chloro-4-ethynylbenzene is available at ≥98% purity with assay verification by GC, as documented by Sigma-Aldrich and Thermo Scientific (97.5% min. by GC) . Physical specifications include melting point 45–47 °C (lit.), appearance as a white to almost white powder or crystalline solid . The compound is soluble in acetone, chloroform, dichloromethane, DMF, DMSO, ethanol, ethyl acetate, hexane, methanol, THF, and toluene, and insoluble in water . It is classified as a flammable solid (Flash Point 10 °C closed cup, Storage Class 4.1B) and requires storage at 2–8 °C under inert atmosphere [1].

Pharmaceutical intermediate Quality control Procurement specification

Optimal Procurement and Application Scenarios for 1-Chloro-4-ethynylbenzene (CAS 873-73-4)


Silicon Surface Functionalization for Sensor and Biochip Fabrication

1-Chloro-4-ethynylbenzene is validated for covalent attachment to iodophenyl-terminated Si(111) monolayers via standard Sonogashira coupling conditions [1]. In this application, the compound serves as a surface modifier that introduces a terminal chloro handle on the functionalized surface. This is particularly valuable when the end-user's downstream coupling strategy (e.g., Suzuki, Buchwald-Hartwig amination) is optimized for aryl chlorides rather than aryl fluorides or bromides. The chloro substituent's moderate leaving-group ability and established cross-coupling protocols make it a versatile handle for iterative surface engineering. The demonstrated compatibility of this compound with surface Sonogashira chemistry on silicon positions it as a preferred building block for researchers developing chemical sensors, biosensors, and microarray technologies where precise control over surface functionality and subsequent orthogonal conjugation is required.

Synthesis of Alkynyl Selenide Intermediates via Gold Catalysis

1-Chloro-4-ethynylbenzene is a para-substituted phenylacetylene that achieves 78–98% yield in AuBr₃-catalyzed synthesis of alkynyl selenides from diaryl diselenides [1]. This yield range is comparable to other para-substituted phenylacetylenes (fluoro, methoxy, methyl) and substantially exceeds the 69–82% yields obtained with ortho- and meta-substituted analogs. Procurement of the para-chloro derivative specifically ensures access to this high-yield regime while delivering an electron-withdrawing chloro substituent that influences the electronic properties of the resulting alkynyl selenide product. Organoselenium compounds are important intermediates in medicinal chemistry and materials science, and this high-yielding transformation provides a reliable route to structurally defined alkynyl selenides for downstream applications.

Pharmaceutical Intermediate for Sonogashira-Based API Synthesis

1-Chloro-4-ethynylbenzene functions as a terminal alkyne coupling partner in Sonogashira reactions for constructing aryl-alkyne linkages in pharmaceutical intermediates [1]. The compound's ≥98% commercial purity (verified by GC) meets the specifications required for reproducible pharmaceutical synthesis, minimizing impurities that could interfere with catalytic cycles or produce unwanted side products [2]. Its solubility profile across common organic solvents (acetone, DMF, DMSO, THF, ethanol, ethyl acetate, hexane) provides formulation flexibility for both batch and flow chemistry applications . The para-chloro substitution pattern ensures predictable regiochemistry in subsequent functionalization steps, while the electron-withdrawing nature of the chloro group can be leveraged to tune the electronic properties of conjugated systems in drug candidates, as demonstrated in the synthesis of tyrosine kinase inhibitors where 4-chlorophenylacetylene has been employed .

Click Chemistry for Triazole-Functionalized Materials and Bioconjugates

As a terminal alkyne, 1-chloro-4-ethynylbenzene is compatible with copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for the synthesis of 1,2,3-triazoles [1]. Terminal alkynes bearing electron-withdrawing para-substituents such as chloro can exhibit altered cycloaddition kinetics compared to electron-donating analogs (methyl, methoxy), which may be exploited for tuning reaction rates in sequential or competitive click functionalization strategies. Flow chemistry protocols have demonstrated that terminal alkynes can be generated and immediately reacted in situ with azides in one-pot transformations, enabling efficient triazole synthesis with residence times of 100–500 seconds [2]. The para-chloro substituent remains intact through CuAAC, providing a functional handle for post-click modifications such as cross-coupling reactions, thereby enabling modular synthetic strategies for materials science (functional polymers, surface coatings) and chemical biology (bioconjugates, fluorescent probes).

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